
2-(4-chlorophenoxy)-1-(3,5-dimethyl-4-(phenylthio)-1H-pyrazol-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenoxy)-1-(3,5-dimethyl-4-(phenylthio)-1H-pyrazol-1-yl)ethanone is a useful research compound. Its molecular formula is C19H17ClN2O2S and its molecular weight is 372.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(4-chlorophenoxy)-1-(3,5-dimethyl-4-(phenylthio)-1H-pyrazol-1-yl)ethanone is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antileishmanial properties, cytotoxicity, and structure-activity relationship (SAR) based on diverse research findings.
Chemical Structure
The chemical structure of the compound is depicted as follows:
This structure features a chlorophenoxy group and a pyrazole moiety, which are crucial for its biological activity.
Biological Activity Overview
The biological activity of the compound has been primarily evaluated in the context of its antileishmanial properties. Leishmaniasis is a significant global health issue caused by protozoan parasites of the Leishmania genus. The search for effective treatments is ongoing due to the emergence of drug resistance.
Antileishmanial Activity
Recent studies have demonstrated that pyrazole derivatives exhibit promising antileishmanial activity. Specifically, compounds similar to This compound have shown efficacy against Leishmania infantum and Leishmania amazonensis.
- In Vitro Studies : The compound was tested against various strains of Leishmania. For instance, one study reported IC50 values indicating effective inhibition of L. infantum and L. amazonensis at concentrations lower than those required for traditional treatments like pentamidine .
Compound | Target Strain | IC50 (mM) |
---|---|---|
2-(4-Chlorophenoxy)-... | L. infantum | 0.059 |
2-(4-Chlorophenoxy)-... | L. amazonensis | 0.070 |
Cytotoxicity
Cytotoxicity studies are crucial for evaluating the safety profile of new compounds. The cytotoxic effects of This compound were assessed using mammalian cell lines.
- Results : The compound exhibited lower cytotoxicity compared to standard antileishmanial agents, suggesting a favorable therapeutic window .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications in the pyrazole structure significantly impact biological activity. The presence of the chlorophenoxy group enhances lipophilicity and facilitates better interaction with the target enzyme or receptor involved in the leishmaniasis lifecycle.
Key Findings:
- Substituent Effects : The introduction of various substituents on the pyrazole ring can modulate both potency and selectivity against leishmanial strains.
- Molecular Modeling : Computational studies have suggested optimal orientations and electronic properties that enhance binding affinity to target proteins .
Case Studies
Several case studies highlight the efficacy of pyrazole derivatives in treating leishmaniasis:
- Study on 4-(1H-Pyrazol-1-Yl)Benzenesulfonamide Derivatives : This study evaluated similar compounds and found significant activity against L. infantum with promising safety profiles .
- Comparative Analysis with Existing Treatments : A comparative study showed that certain derivatives had IC50 values comparable to traditional drugs but with reduced toxicity, indicating their potential as safer alternatives for leishmaniasis treatment .
特性
IUPAC Name |
2-(4-chlorophenoxy)-1-(3,5-dimethyl-4-phenylsulfanylpyrazol-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2S/c1-13-19(25-17-6-4-3-5-7-17)14(2)22(21-13)18(23)12-24-16-10-8-15(20)9-11-16/h3-11H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOEJNVNOETZDJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)COC2=CC=C(C=C2)Cl)C)SC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。